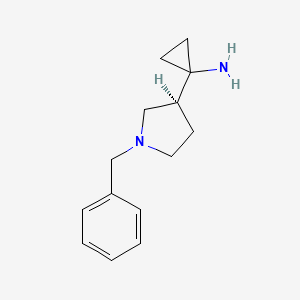

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

CAS No.:

Cat. No.: VC15810685

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2 |

|---|---|

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine |

| Standard InChI | InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 |

| Standard InChI Key | CVIWGPQILYTQHX-ZDUSSCGKSA-N |

| Isomeric SMILES | C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 |

Introduction

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound featuring a cyclopropane ring and a pyrrolidine moiety. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of both a benzyl group and a cyclopropylamine structure contributes to its distinctive chemical properties and biological activities.

Synthesis and Reactivity

The synthesis of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine typically involves several key steps that allow for high stereoselectivity and yield. This makes it feasible for both laboratory and industrial production. The compound can undergo various chemical reactions, often involving organic solvents like dichloromethane and ethanol, with reaction temperatures typically ranging from -78°C to room temperature.

| Synthetic Steps | Key Features |

|---|---|

| Step 1 | Formation of cyclopropane ring |

| Step 2 | Introduction of pyrrolidine moiety |

| Step 3 | Benzyl group attachment |

Biological Activities and Potential Applications

Preliminary studies suggest that (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine may exhibit affinity for various receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive function. Its interaction with neurotransmitter systems is a key area of investigation, crucial for elucidating its therapeutic potential and guiding further drug development efforts.

| Potential Applications | Biological Targets |

|---|---|

| Mood Regulation | Neurotransmitter receptors |

| Cognitive Function | Central nervous system pathways |

Safety and Toxicity

Relevant data regarding the toxicity or safety profiles of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine are not extensively documented in available literature. Therefore, it is essential to handle this compound with caution in laboratory settings.

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine, including (S)-N-Benzyl-3-hydroxypyrrolidine, 1-(2-Methylbenzyl)pyrrolidin-3-amine, and (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine. These compounds illustrate variations that affect their pharmacological profiles, highlighting the uniqueness of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine in terms of its specific interactions and effects within biological systems.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (S)-N-Benzyl-3-hydroxypyrrolidine | Pyrrolidine with hydroxyl group | Potentially enhanced solubility |

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity |

| (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume